molecular formula C6H5Cl4N B13665139 2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride

2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride

Cat. No.: B13665139
M. Wt: 232.9 g/mol
InChI Key: WYRUQSUMALPLGB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C while chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization from ethanol or a mixture of ethanol and diethyl ether .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the presence of chlorine atoms, which make the compound highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which enhances its reactivity compared to other similar compounds. This makes it particularly useful in specific chemical syntheses and industrial applications .

Properties

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9 g/mol

IUPAC Name

2,4-dichloro-5-(chloromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H4Cl3N.ClH/c7-2-4-3-10-6(9)1-5(4)8;/h1,3H,2H2;1H

InChI Key

WYRUQSUMALPLGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CCl)Cl.Cl

Origin of Product

United States

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